Boc-C1-PEG3-C4-OBn
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Overview
Description
Boc-C1-PEG3-C4-OBn, also known as PROTAC Linker 15, is a compound used primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells. This compound is characterized by its polyethylene glycol (PEG) composition, which provides flexibility and solubility to the PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-C1-PEG3-C4-OBn involves multiple steps, starting with the protection of functional groups and the formation of the PEG chain. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyloxycarbonyl (Boc) groups.
Formation of PEG Chain: The PEG chain is formed by linking ethylene glycol units.
Coupling Reactions: The PEG chain is coupled with benzyl groups and other functional groups to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the PEG chain.
Purification: The compound is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Boc-C1-PEG3-C4-OBn undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to expose the hydroxyl groups.
Coupling Reactions: The compound can be coupled with other molecules to form PROTACs.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of Boc groups.
Base Catalysts: Used for substitution reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Major Products
The major products formed from these reactions include various PROTAC molecules designed to target specific proteins for degradation .
Scientific Research Applications
Boc-C1-PEG3-C4-OBn has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for studying protein degradation mechanisms.
Biology: Employed in cellular studies to investigate the role of specific proteins.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Boc-C1-PEG3-C4-OBn functions as a linker in PROTAC molecules. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Boc-C2-PEG4-C5-OBn: Another PROTAC linker with a slightly different PEG chain length.
Boc-C3-PEG5-C6-OBn: A PROTAC linker with a longer PEG chain and different functional groups.
Uniqueness
Boc-C1-PEG3-C4-OBn is unique due to its specific PEG chain length and functional groups, which provide optimal flexibility and solubility for PROTAC synthesis. Its specific structure allows for efficient binding and degradation of target proteins.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O6/c1-23(2,3)29-22(24)20-28-18-17-26-16-15-25-13-9-4-5-10-14-27-19-21-11-7-6-8-12-21/h6-8,11-12H,4-5,9-10,13-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTVTEMDPRBJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCCCCCOCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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